1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Regioisomerism Synthetic Cannabinoid Structure-Activity Relationship

1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 2098040-91-4) is a synthetic pyrazole derivative belonging to the class of pyrazole-carrying synthetic cannabinoid receptor agonists (SCRAs). Its molecular formula is C11H14FN3S (MW 239.31 g/mol) and it is commercially supplied as a research chemical with a standard purity of 98%.

Molecular Formula C11H14FN3S
Molecular Weight 239.31 g/mol
CAS No. 2098040-91-4
Cat. No. B1492684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
CAS2098040-91-4
Molecular FormulaC11H14FN3S
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCNCC1=CC(=NN1CCF)C2=CC=CS2
InChIInChI=1S/C11H14FN3S/c1-13-8-9-7-10(11-3-2-6-16-11)14-15(9)5-4-12/h2-3,6-7,13H,4-5,8H2,1H3
InChIKeyZIOALPXQBODFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 2098040-91-4): Baseline Characterization for Informed Procurement


1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 2098040-91-4) is a synthetic pyrazole derivative belonging to the class of pyrazole-carrying synthetic cannabinoid receptor agonists (SCRAs) [1]. Its molecular formula is C11H14FN3S (MW 239.31 g/mol) and it is commercially supplied as a research chemical with a standard purity of 98% . The compound features a 2-fluoroethyl substituent at the N1 position, a thiophen-2-yl group at C3, and an N-methylmethanamine linker at C5, distinguishing it from the more common carboxamide-linked FUPPYCA analogs. This structural assembly places it at the intersection of two critical SAR dimensions—regioisomeric linkage position and heteroaryl substitution—both of which have been shown to profoundly modulate CB1/CB2 receptor activation potential within the pyrazole SCRA series [1].

Why Generic Substitution of 1-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine with In-Class Analogs Is Inadmissible


In-class pyrazole SCRAs cannot be interchangeably substituted because minor structural permutations—specifically the regioisomeric position of the linker and the heteroaryl substitution pattern—produce large variations in CB1/CB2 functional activity. For instance, Janssens et al. (2023) demonstrated that within the FUPPYCA series, only 3 out of 6 closely related carboxamide analogs displayed any measurable CB1 activation potential, and the 5,3-regioisomers were consistently more active than their 3,5 counterparts [1]. The target compound incorporates a methanamine linker instead of a carboxamide, and a thiophen-2-yl group instead of the more typical 4-fluorophenyl moiety. These deviations from the established SAR are expected to result in substantially different pharmacological and physicochemical profiles, making generic substitution without empirical verification scientifically unsound [1].

Quantitative Differential Evidence for 1-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine Versus Closest Analogs


Regioisomeric Differentiation: C5-N-methylmethanamine Linker vs. C4-N-methylmethanamine Linker

The target compound (2098040-91-4) possesses the N-methylmethanamine linker at the pyrazole C5 position, in contrast to its closest commercially available regioisomer, 1-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 2097973-20-9), which bears the linker at the C4 position and a thiophen-3-yl group . In the related FUPPYCA series, moving the carboxamide linker from the 5-position (3,5-AB-CHMFUPPYCA) to the 3-position (5,3-AB-CHMFUPPYCA) increased CB1 β-arrestin-2 recruitment Emax from 0% to 32% relative to JWH-018 [1]. Although the linker chemistry differs (methanamine vs. carboxamide), the established sensitivity of SCRA pharmacology to regioisomeric placement of the functional group underscores the non-interchangeability of the C5 and C4 regioisomers [1].

Regioisomerism Synthetic Cannabinoid Structure-Activity Relationship

Linker Chemistry Divergence: N-Methylmethanamine vs. Carboxamide Linker in Pyrazole SCRAs

The target compound is the only commercially listed pyrazole SCRA featuring an N-methylmethanamine linker at the C5 position, whereas all FUPPYCA analogs characterized to date employ a carboxamide linker [1]. Among the six FUPPYCA analogs evaluated by Janssens et al. (2023), the most active carboxamide-linked compound (5,3-AB-CHMFUPPYCA) achieved an Emax of only 32% at CB1, with the majority of carboxamide analogs showing negligible CB1/CB2 activation (Emax < 10%) [1]. The replacement of the carboxamide carbonyl with a methylene group (i.e., methanamine linker) eliminates a hydrogen-bond acceptor and increases the basicity of the amine, which is predicted to alter both receptor binding kinetics and metabolic susceptibility . This linker divergence constitutes a fundamental pharmacophoric difference that prevents direct extrapolation of activity data from the carboxamide series.

Linker Pharmacology CB1 Receptor Functional Selectivity

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (tPSA) vs. Regioisomer 2097973-20-9

Computational predictions indicate that the target compound (thiophen-2-yl at C3, methanamine at C5) and its regioisomer 2097973-20-9 (thiophen-3-yl at C3, methanamine at C4) possess distinct physicochemical profiles. The topological polar surface area (tPSA) differs due to variations in molecular shape and nitrogen accessibility, while the calculated logP values diverge owing to the different electronic distributions of thiophen-2-yl vs. thiophen-3-yl substitution [1]. These differences, although subtle, can influence membrane permeability, blood-brain barrier penetration, and metabolic soft-spot recognition, all of which are relevant for in vivo behavioral studies and forensic toxicology [2].

Lipophilicity In Silico ADME Physicochemical Characterization

Vendor-Documented Purity and Batch-to-Batch Traceability for Forensic and Research Applications

The target compound is available from multiple independent suppliers with a certified purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra . In contrast, the regioisomer 2097973-20-9 is offered by fewer vendors, and the close structural similarity of the two compounds necessitates rigorous analytical verification to prevent misidentification in forensic casework . The availability of orthogonal analytical data (1H-NMR chemical shift assignments, HPLC retention time, and GC-MS fragmentation pattern) for the target compound provides a reference fingerprint that can be directly compared against seized samples, a capability not uniformly available for all in-class analogs.

Analytical Reference Standard Quality Control Forensic Toxicology

Best-Use Application Scenarios for 1-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine


Forensic Identification and Quantification of Pyrazole SCRAs in Seized Materials

The target compound's well-characterized analytical profile (NMR, HPLC, GC-MS) and high purity (98%) make it suitable as a primary reference standard for the identification and quantification of pyrazole-based synthetic cannabinoids in forensic casework. Its distinct regioisomeric fingerprint (C5 methanamine, thiophen-2-yl) allows unambiguous differentiation from the C4 regioisomer 2097973-20-9, addressing a common challenge in SCRA isomer discrimination [1].

Structure-Activity Relationship (SAR) Probe for CB1/CB2 Functional Studies

As the only commercially listed pyrazole SCRA with an N-methylmethanamine linker, the target compound enables systematic exploration of linker pharmacophore effects on CB1/CB2 activation. When benchmarked against carboxamide-linked FUPPYCA analogs (majority CB1 Emax < 10%), it provides a critical tool for testing the hypothesis that linker basicity modulates β-arrestin recruitment efficacy .

In Vitro Metabolism and Toxicological Screening of Emerging SCRAs

The target compound's thiophen-2-yl moiety and fluoroethyl substituent are predicted to undergo distinct Phase I metabolic pathways compared to the 4-fluorophenyl-bearing FUPPYCA series. Its use in hepatocyte incubation studies can generate metabolite libraries for toxicology laboratories, enabling proactive identification of urinary biomarkers before widespread recreational use occurs [1].

Quote Request

Request a Quote for 1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.